molecular formula C5H11NO B171485 3-(Aminomethyl)cyclobutanol CAS No. 1234616-04-6

3-(Aminomethyl)cyclobutanol

Cat. No. B171485
CAS RN: 1234616-04-6
M. Wt: 101.15 g/mol
InChI Key: KOAINJWHBAJGSO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclobutanol is a compound that features a cyclobutanol ring, which is a four-membered cyclic alcohol, with an aminomethyl group (-NH2CH2-) attached to it. This structure is a key scaffold in medicinal chemistry due to its unique structural features that can lead to a range of biological properties .

Synthesis Analysis

The synthesis of compounds related to 3-(Aminomethyl)cyclobutanol often involves multi-step reactions. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a compound with a similar cyclobutanol core, was achieved through a series of reactions starting with the monoalkylation of m-carborane followed by a 2 + 2 cycloaddition and subsequent reductive steps . Another approach for synthesizing cyclobutanol derivatives is the photocyclization of alpha-amido alkylaryl ketones, which involves a Norrish/Yang reaction . Additionally, enantioselective syntheses have been reported, such as the synthesis of (1R, 2R, 3S)-1-amino-2,3-bishydroxymethylcyclobutane derivatives through ring contraction methods like the Wolff rearrangement .

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)cyclobutanol and its derivatives is characterized by the presence of a cyclobutane ring, which imparts conformational restriction and rigidity to the molecule. This rigidity can influence the biological activity of the compound. For example, the synthesis of the four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid demonstrated the importance of stereochemistry in the binding affinity to the glycine site of the NMDA receptor .

Chemical Reactions Analysis

Cyclobutanol derivatives can undergo various chemical reactions. The [2+2] photocycloaddition is a notable reaction for synthesizing cis-cyclobutane β-amino acids . Palladium-catalyzed enantioselective C(sp3)–H arylation has been used to functionalize aminomethyl-cycloalkanes, including cyclobutanes, with aryl boronic acids . Additionally, cyclobutanol derivatives can be transformed into different functional groups, such as thioureas, which have applications in organocatalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Aminomethyl)cyclobutanol derivatives are influenced by their cyclobutane core. The rigidity of the cyclobutane ring can affect the solubility, boiling point, and melting point of these compounds. The presence of the aminomethyl group also contributes to the compound's basicity and ability to form hydrogen bonds, which can be crucial for its biological activity. For instance, the synthesis of 2-amino-1,3-diols with a cyclobutane ring showed that the solvent can modulate the selectivity of the reaction, indicating the importance of physical properties in the synthesis of these molecules .

Scientific Research Applications

Enantioselective C(sp3)–H Arylation

Research demonstrates the potential of strained aminomethyl-cycloalkanes, like 3-(Aminomethyl)cyclobutanol, in medicinal chemistry due to their unique structural features. One study highlights a palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes with aryl boronic acids. This method simplifies constructing functionalized aminomethyl-strained cycloalkanes, potentially useful in synthesizing biologically active small molecules (Rodrigalvarez et al., 2022).

Synthesis of 3,4-dimethyl-2-pyrones

Another study involves the formation of 3,4-dimethyl-2-pyrones from allene carboxylates and 2-silyloxydienes via 3-carboethoxyethylidene cyclobutanols. The proposed mechanism involves ring opening of metal alkoxide to give carbanion, which undergoes proton transfer and double bond isomerization, ultimately forming the pyrone ring (Jung & Novack, 2005).

Photocyclization of α-amido Alkylaryl Ketones

A series of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives was synthesized and photolyzed, leading to the formation of N-acylated 2-aminocyclobutanols. This process, involving gamma-hydrogen abstraction and 1,4-triplet biradical combination (Yang cyclization), demonstrates a method for stereoselective synthesis of 2-aminocyclobutanols (Griesbeck & Heckroth, 2002).

Synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles

An improved synthetic approach for 3-(2-chloroethyl) cyclobutanone led to the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involved a reversible addition of hydrogen cyanide to in-situ generated imines, followed by an intramolecular nucleophilic substitution (De Blieck & Stevens, 2011).

Glucagon-like Peptide-1 Receptor Agonists

A novel cyclobutane class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists was identified. This study shows the potential of cyclobutane derivatives in developing new therapeutic agents (Liu et al., 2012).

Safety and Hazards

3-(Aminomethyl)cyclobutanol is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment should be used when handling this compound .

Future Directions

While specific future directions for 3-(Aminomethyl)cyclobutanol were not found in the available resources, the synthesis of cyclobutane-containing compounds is a field of ongoing research .

properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300679
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)cyclobutanol

CAS RN

1234616-04-6, 917827-91-9, 167081-42-7
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(aminomethyl)cyclobutan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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